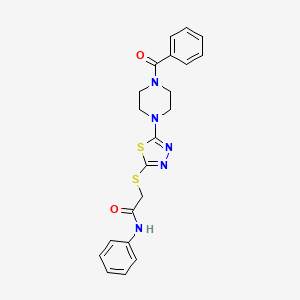

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a phenylacetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.

Introduction of the Piperazine Moiety: The piperazine derivative is introduced by reacting the thiadiazole intermediate with 4-benzoylpiperazine under reflux conditions.

Attachment of the Phenylacetamide Group: The final step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Actividad Biológica

The compound 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule characterized by a unique combination of a thiadiazole ring and a benzoylpiperazine moiety. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OS, with a molecular weight of approximately 344.44 g/mol. The presence of the thiadiazole ring is significant as it has been associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to This compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Induces apoptosis via mitochondrial pathway |

| Compound B | HepG2 | 15 | DNA fragmentation and cell cycle arrest |

| Compound C | HCT116 | 8 | Inhibits proliferation through apoptosis |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and DNA damage .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it has shown potential as an acetylcholinesterase inhibitor , which is crucial for treating conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance inhibitory potency .

Apoptosis Induction

The mechanism by which This compound induces apoptosis appears to involve:

- Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria, leading to caspase activation.

- DNA Damage : It induces DNA fragmentation as observed in various assays .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, derivatives similar to this compound were tested against MCF-7 and HepG2 cell lines. The results indicated that these compounds had IC50 values ranging from 8 to 15 µM, demonstrating significant anticancer activity through apoptosis induction .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase by related compounds. Results showed that modifications in the piperazine structure led to increased binding affinity and inhibitory activity against acetylcholinesterase, highlighting the therapeutic potential for neurodegenerative disorders .

Propiedades

IUPAC Name |

2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c27-18(22-17-9-5-2-6-10-17)15-29-21-24-23-20(30-21)26-13-11-25(12-14-26)19(28)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRZSLQMDZEOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.